molecular formula C17H19NO B3108367 (2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol CAS No. 164906-64-3

(2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Cat. No.: B3108367
CAS No.: 164906-64-3
M. Wt: 253.34 g/mol
InChI Key: RVJIUWJMJDLQIP-XJKSGUPXSA-N
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Description

(2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a high-purity azetidinol derivative supplied for advanced chemical and pharmaceutical research. This chiral building block, with a molecular formula of C17H19NO and a molecular weight of 253.34 g/mol , is a valuable synthon in synthetic organic chemistry, particularly for the construction of novel nitrogen-containing compounds with potential biological activity. The compound's structure, featuring a benzhydryl (diphenylmethyl) protective group and a specific (2s,3r) stereochemistry, makes it a critical intermediate for developing stereoselective syntheses. Researchers utilize this and related stereoisomers in exploring new catalytic reactions and as a precursor for pharmacologically active molecules . The benzhydryl group can enhance the lipophilicity of drug candidates and influence their binding to target sites. This product is offered with a typical purity of 97% and has a specified shelf life of 1095 days when stored correctly . For safe handling, please refer to the associated Safety Data Sheet (SDS). This material is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(2S,3R)-1-benzhydryl-2-methylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIUWJMJDLQIP-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as diphenylmethanol and 2-methylazetidine.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Introduction of Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction, where diphenylmethanol reacts with the azetidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with different functional groups replacing the diphenylmethyl group.

Scientific Research Applications

(2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of (2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 164906-64-3
  • Molecular Formula: C₁₇H₁₉NO
  • Molecular Weight : 253.34 g/mol
  • Stereochemistry : (2S,3R) configuration ensures distinct spatial orientation, influencing solubility and receptor binding .

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

The compound is compared below with analogues differing in substituents, stereochemistry, or ring modifications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
(2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol 164906-64-3 C₁₇H₁₉NO 253.34 Reference compound; (2S,3R) stereoisomer Pharmaceutical intermediate
trans-1-(Diphenylmethyl)-2-methylazetidin-3-ol 106859-42-1 C₁₇H₁₉NO 253.34 Trans stereochemistry at C2 and C3 Used in chiral resolution studies
(2R,3S)-1-Benzhydryl-2-phenyl-azetidin-3-ol 138826-20-7 C₂₂H₂₁NO 315.41 Phenyl group at C2; benzhydryl substituent Synthetic intermediate for antibiotics
(3R)-1-Benzhydryl-2,2-dimethyl-azetidin-3-ol 920317-75-5 C₁₉H₂₁NO 279.38 Two methyl groups at C2; no hydroxyl group Explored for CNS activity
tert-Butyl 3-Amino-3-methylazetidine-1-carboxylate N/A C₉H₁₈N₂O₂ 186.26 Carbamate-protected amino group Building block for peptide mimetics

Key Observations

Stereochemical Impact :

  • The (2S,3R) configuration of the target compound confers distinct solubility and reactivity compared to its trans isomer (CAS 106859-42-1). For instance, the hydroxyl group’s axial or equatorial position in different stereoisomers affects hydrogen-bonding capacity .
  • The (2R,3S)-benzhydryl analogue (CAS 138826-20-7) demonstrates enhanced lipophilicity due to the phenyl substituent, making it more suitable for blood-brain barrier penetration .

Substituent Effects: Dimethyl substitution at C2 (CAS 920317-75-5) increases steric hindrance, reducing enzymatic degradation but also limiting solubility .

Synthetic Utility :

  • The diphenylmethyl group in the target compound acts as a protective group for the azetidine nitrogen, a feature shared with impurities like 1,4-Bis(diphenylmethyl)piperazine (CAS 216581-01-0) but absent in simpler analogues .

Pharmaceutical Relevance

The target compound’s structural rigidity and stereochemistry make it a candidate for β-lactamase inhibition. Its diphenylmethyl group mimics motifs seen in cinnarizine derivatives (e.g., CAS 841-77-0), which are known for calcium-channel blocking activity .

Biological Activity

(2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring structure, characterized by the presence of a diphenylmethyl group and a hydroxyl functional group. Its molecular formula is C17H19NO\text{C}_{17}\text{H}_{19}\text{NO} with a molecular weight of approximately 253.35 g/mol. The stereochemistry of this compound is crucial for its biological interactions, influencing how it binds to various biological targets.

The biological activity of this compound is primarily attributed to its ability to selectively interact with specific enzymes and receptors. This selective binding can modulate various physiological processes, potentially leading to therapeutic effects. The exact mechanisms depend on the biological pathways involved, but research suggests that it may act as an inhibitor for certain kinases, which are critical in cancer therapies.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. In vitro studies have shown promising results regarding its efficacy against various cancer cell lines, suggesting its potential as a lead compound for cancer drug development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to fully understand its spectrum of activity and mechanism of action in this context.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Differences
(2S,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-olSimilar azetidine structureDifferent stereochemistry may lead to altered biological activity
1-(Diphenylmethyl)-2-methylazetidineLacks hydroxyl groupMay exhibit different reactivity and applications
3-(Aminomethyl)-1-benzhydrylazetidin-3-olContains an amine instead of hydroxylPotentially different pharmacological properties

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound in animal models. For instance, pharmacokinetic assessments indicated favorable absorption and distribution profiles in Sprague-Dawley rats. The compound exhibited a half-life conducive for therapeutic use, suggesting potential for further development as a pharmaceutical agent .

Q & A

Q. Which analytical techniques identify degradation products under accelerated stability testing?

  • Methodological Answer : Use LC-QTOF-MS for high-resolution mass analysis of degradants. Compare fragmentation patterns with spectral libraries. For structural elucidation, isolate products via preparative HPLC and analyze via 2D NMR (COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
Reactant of Route 2
Reactant of Route 2
(2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

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